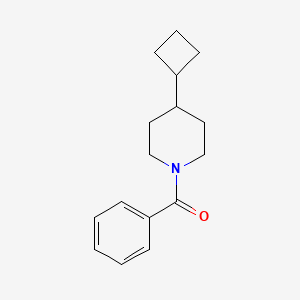
1-Benzoyl-4-cyclobutylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-cyclobutylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring and a cyclobutyl group attached to the fourth carbon of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Benzoyl-4-cyclobutylpiperidine can be achieved through several synthetic routes. One common method involves the acylation of 4-cyclobutylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
1-Benzoyl-4-cyclobutylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclobutyl group, leading to the formation of a ketone or carboxylic acid derivative.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of 1-(4-cyclobutylpiperidin-1-yl)ethanol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. For example, the benzoyl group can be replaced by other acyl groups using acylation reagents such as acetic anhydride or benzoyl chloride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzoyl-4-cyclobutylpiperidine has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. Its piperidine core is a common motif in many pharmacologically active compounds, and modifications to its structure can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4-cyclobutylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The molecular pathways involved in its action depend on the specific biological target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
1-Benzoyl-4-cyclobutylpiperidine can be compared with other piperidine derivatives, such as 1-benzylpiperidine and 4-benzylpiperidine. These compounds share a similar piperidine core but differ in the substituents attached to the ring. The presence of the benzoyl and cyclobutyl groups in this compound imparts unique chemical and physical properties, making it distinct from other piperidine derivatives.
1-Benzylpiperidine: This compound has a benzyl group attached to the nitrogen atom of the piperidine ring. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
4-Benzylpiperidine: This compound has a benzyl group attached to the fourth carbon of the piperidine ring. It is used in the synthesis of various organic molecules and has applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of the benzoyl and cyclobutyl groups, which confer specific reactivity and properties that are not observed in other piperidine derivatives.
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
(4-cyclobutylpiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H21NO/c18-16(15-5-2-1-3-6-15)17-11-9-14(10-12-17)13-7-4-8-13/h1-3,5-6,13-14H,4,7-12H2 |
Clé InChI |
DMEAFOBYFJGDJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)
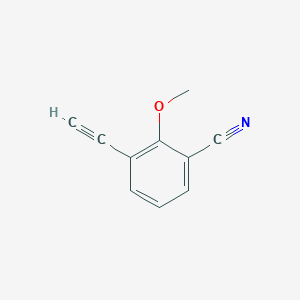

![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13469129.png)
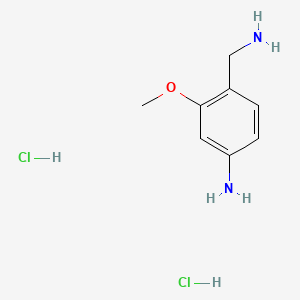




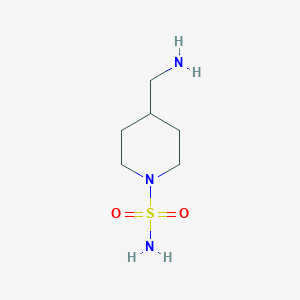
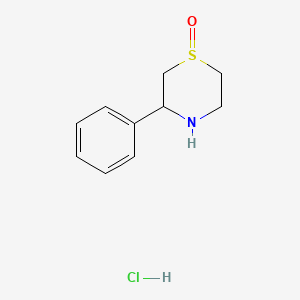
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B13469193.png)

